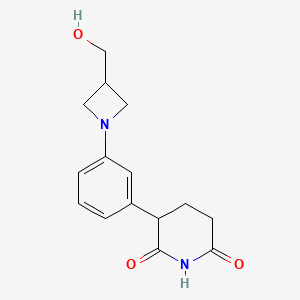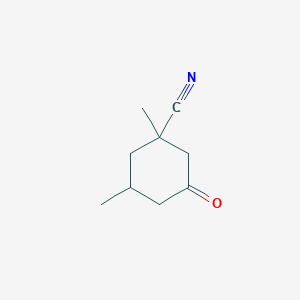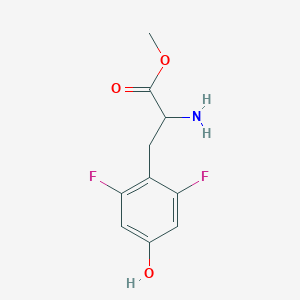
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate is an organic compound with the molecular formula C10H11F2NO3 This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxy group attached to a phenyl ring, along with a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate typically involves the reaction of 2,6-difluoro-4-hydroxybenzaldehyde with an appropriate amine and esterification agents. One common method includes the use of methyl chloroformate in the presence of a base to form the methyl ester group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
- Oxidation can yield compounds like 2,6-difluoro-4-oxo-phenylpropanoate.
- Reduction can produce 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propane.
- Substitution reactions can result in various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atoms can enhance the compound’s stability and binding affinity through electronic effects.
Comparación Con Compuestos Similares
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Methyl 2-amino-3-(2,4-difluoro-phenyl)propanoate: Similar structure but without the hydroxy group, affecting its interaction with biological targets.
Uniqueness: Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate is unique due to the combination of fluorine atoms and a hydroxy group on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired biological activities.
Propiedades
Fórmula molecular |
C10H11F2NO3 |
|---|---|
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO3/c1-16-10(15)9(13)4-6-7(11)2-5(14)3-8(6)12/h2-3,9,14H,4,13H2,1H3 |
Clave InChI |
ZUDLDZAUVXSYGW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C=C(C=C1F)O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


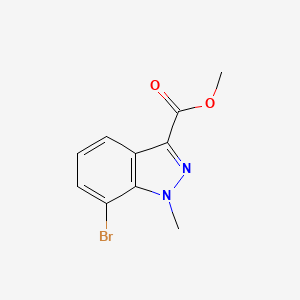
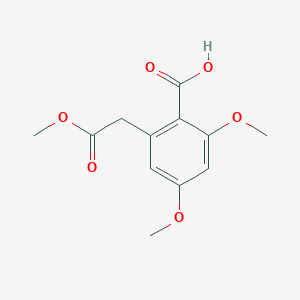
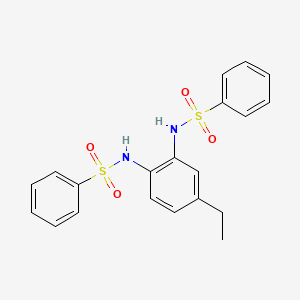
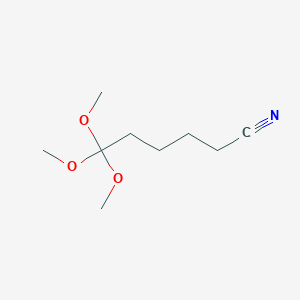


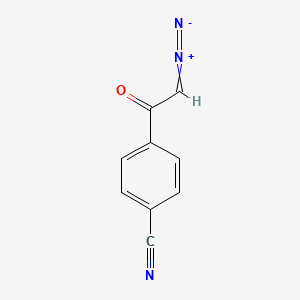
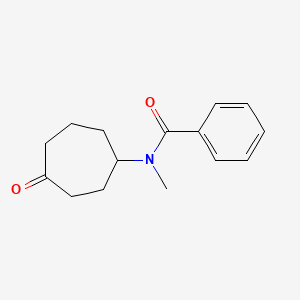
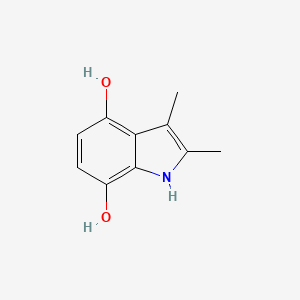

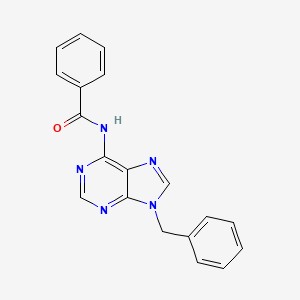
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
